molecular formula C14H27N3O2 B7924627 N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7924627
M. Wt: 269.38 g/mol
InChI Key: OPQCYGZUZRJZMN-ABLWVSNPSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic amide derivative featuring a pyrrolidine scaffold substituted with an L-valine-derived acyl group ((S)-2-amino-3-methyl-butyryl) and an ethyl-acetamide moiety. Its IUPAC name is consistent with its stereochemistry, emphasizing the (S)-configuration at the amino acid residue . The compound is cataloged under CAS number 1354027-25-0 and is identified by synonyms such as N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide . It is primarily utilized in research settings for structure-activity relationship (SAR) studies, particularly in medicinal chemistry targeting protease inhibition or peptide-mimetic drug design.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-5-16(11(4)18)8-12-6-7-17(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQCYGZUZRJZMN-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, formation of the pyrrolidine ring, and subsequent coupling reactions to introduce the acetamide group. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this compound, occurring under acidic or basic conditions due to the labile amide bond.

Acidic Hydrolysis

  • Conditions : Aqueous HCl or H₂SO₄ at elevated temperatures (60–90°C).

  • Products : Cleavage of the acetamide group yields acetic acid and the corresponding amine derivative, 1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl-ethylamine.

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : NaOH or KOH in aqueous or alcoholic solvents.

  • Products : Saponification generates a carboxylate salt (sodium/potassium acetate) and the same amine derivative.

  • Mechanism : Hydroxide ions deprotonate water, enhancing nucleophilicity for amide bond cleavage.

Oxidation and Reduction

The compound’s tertiary amine and secondary alcohol groups (if present in intermediates) undergo redox reactions.

Reaction Type Conditions Reagents Products
OxidationStrong oxidizing agentsKMnO₄, CrO₃Ketones or carboxylic acid derivatives
ReductionCatalytic hydrogenationH₂/Pd-CSaturated pyrrolidine derivatives
  • Notable Insight : Oxidation of the pyrrolidine ring’s nitrogen or adjacent carbons may yield imine or lactam intermediates.

Amide Coupling and Functionalization

The acetamide group participates in coupling reactions to form derivatives.

Activation Strategies

  • Reagents : HATU, DCC, or EDCI for carboxylate activation.

  • Products : Peptide-like bonds with amino acids or other nucleophiles.

Example Reaction

  • Substrate : Reacts with Boc-protected glycine.

  • Outcome : Forms a stable dipeptide analog, preserving stereochemistry.

Cyclization and Ring Modifications

The pyrrolidine ring undergoes intramolecular reactions under specific conditions.

Reaction Conditions Catalysts Outcome
CyclizationHigh-dilution, refluxAcidic (HCl)Macrocyclic lactams
Ring expansionGrignard reagentsTHF, −78°CSeven-membered ring derivatives

Substitution Reactions

The ethyl group on the acetamide nitrogen is susceptible to nucleophilic displacement.

Nucleophilic Agents

  • Examples : Thiols, amines, or alkoxides.

  • Products : Replacement of the ethyl group with bulkier substituents (e.g., isopropyl, benzyl).

Kinetics

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates.

Stability Under Physiological Conditions

While not a synthetic reaction, the compound’s stability in biological systems is critical for pharmacological applications:

  • pH Sensitivity : Degrades rapidly in gastric acid (pH 1–2), but stable in blood (pH 7.4).

  • Enzymatic Cleavage : Susceptible to proteases targeting amide bonds .

Comparative Reactivity with Analogs

Reactivity trends for N-substituted variants:

Substituent Hydrolysis Rate Oxidation Susceptibility Nucleophilic Reactivity
N-EthylModerateHighIntermediate
N-MethylFasterModerateLow
N-IsopropylSlowerLowHigh

Data inferred from structural analogs .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research indicates that derivatives of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide exhibit antidepressant properties. A study demonstrated that the compound acts on serotonin receptors, which are crucial in mood regulation, suggesting its potential as a treatment for depression and anxiety disorders .

Neuroprotective Effects : The compound has been studied for its neuroprotective effects against neurodegenerative diseases. In vitro studies showed that it can protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in conditions like Alzheimer’s and Parkinson’s disease .

Neuropharmacology

Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning. It appears to modulate neurotransmitter systems involved in cognition, particularly acetylcholine and glutamate pathways . This property could be beneficial in developing treatments for cognitive impairments associated with aging or neurodegenerative diseases.

Pain Management : The compound has also been investigated for its analgesic properties. Animal models have shown that it can reduce pain perception without the side effects commonly associated with opioid analgesics, indicating its potential as a safer alternative for pain management therapies .

Biochemical Probes

This compound serves as a biochemical probe in research settings to study receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors allows researchers to elucidate complex biological processes and develop targeted therapies .

Case Study 1: Antidepressant Efficacy

A clinical trial conducted on a cohort of patients with major depressive disorder evaluated the efficacy of this compound compared to traditional SSRIs. Results indicated a significant reduction in depression scores over an eight-week period, with fewer side effects reported compared to standard treatments .

Case Study 2: Neuroprotection

In a laboratory setting, neuronal cultures exposed to neurotoxic agents were treated with the compound. Results showed a marked decrease in cell death compared to untreated controls, suggesting that the compound's mechanism involves antioxidant activity and modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted pyrrolidine/piperidine acetamides, which are structurally tailored to modulate pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide Pyrrolidine core; (S)-2-amino-3-methyl-butyryl group; ethyl-acetamide substituent 311.43 (calculated) High stereochemical specificity; used in peptide-mimetic drug discovery
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide Shorter acyl chain (2-aminopropionyl vs. 3-methyl-butyryl) 283.35 (calculated) Reduced steric bulk; potential for enhanced solubility
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide Piperidine core (6-membered ring) vs. pyrrolidine (5-membered) 269.39 (reported) Altered ring strain and binding affinity; explored for CNS-targeting applications
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide Cyclopropyl substituent vs. ethyl; shorter acyl chain 267.34 (calculated) Increased metabolic stability; cyclopropyl may enhance membrane permeability

Key Findings from Structural Comparisons

Pyrrolidine derivatives generally exhibit faster metabolic clearance compared to piperidine analogs due to steric accessibility .

Acyl Chain Variations: The (S)-2-amino-3-methyl-butyryl group (branched side chain) enhances hydrophobic interactions in binding pockets compared to linear analogs like 2-aminopropionyl . Shorter acyl chains (e.g., 2-aminopropionyl) may improve aqueous solubility but reduce target affinity .

N-Substituent Effects :

  • Ethyl groups balance lipophilicity and steric hindrance, whereas cyclopropyl substituents increase rigidity and metabolic resistance .
  • Cyclopropyl analogs (e.g., N-cyclopropyl-acetamide) show promise in overcoming first-pass metabolism challenges .

Research and Development Insights

  • Synthetic Accessibility : The compound and its analogs are synthesized via solid-phase peptide synthesis (SPPS) or solution-phase acylation, with yields dependent on steric hindrance .
  • Safety Profile : Analogous compounds like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting similar precautions for the target compound .
  • Commercial Availability : Several analogs (e.g., piperidine derivatives) are discontinued due to niche research demand, highlighting the need for custom synthesis .

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401665-79-9

The compound is believed to act primarily as an acetylcholinesterase (AChE) inhibitor , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit varying degrees of AChE inhibition:

  • IC50 Values : The IC50 value for AChE inhibition has been reported to be significantly lower than that of standard drugs like donepezil, indicating a strong inhibitory effect .

Biological Activity Overview

Activity Type Description Reference
AChE InhibitionStrong inhibitory activity against AChE; potential for Alzheimer's treatment
Anticonvulsant EffectsExhibits anticonvulsant properties in animal models
CytotoxicityDemonstrated cytotoxic effects against various cancer cell lines
Immunomodulatory EffectsPotential to modulate immune responses in vitro

1. Anticonvulsant Activity

In a study evaluating various pyrrolidine derivatives, this compound was found to significantly reduce seizure activity in rodent models. The compound's mechanism involved modulation of GABAergic transmission, enhancing inhibitory neurotransmission .

2. Cytotoxicity Against Cancer Cells

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HT-29 and Jurkat). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the pyrrolidine ring and side chains can enhance biological activity. For instance, substituents that increase hydrophobic interactions with target proteins tend to improve AChE inhibition and cytotoxicity .

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